molecular formula C18H11Br B175828 2-Bromotriphenylene CAS No. 19111-87-6

2-Bromotriphenylene

Cat. No.: B175828
CAS No.: 19111-87-6
M. Wt: 307.2 g/mol
InChI Key: GEDOYYDMCZUHNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromotriphenylene can be synthesized through the bromination of triphenylene. One common method involves the use of bromine in dichloromethane under an inert atmosphere at room temperature. The reaction typically proceeds for 12 hours, followed by purification through silica gel column chromatography . Another method involves the use of N-bromosuccinimide and iron(III) chloride hexahydrate in tetrachloromethane under reflux conditions for 7 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromotriphenylene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules .

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Utilizes palladium catalysts and boronic acids under basic conditions.

    Heck Reaction: Involves palladium catalysts and alkenes under basic conditions.

Major Products: The major products formed from these reactions are often more complex aromatic compounds, which can be used in the synthesis of organic electronic materials and other advanced materials .

Comparison with Similar Compounds

  • 2-Chlorotriphenylene
  • 2-Iodotriphenylene
  • 2-Fluorotriphenylene

Comparison: 2-Bromotriphenylene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro, iodo, and fluoro counterparts, this compound offers a moderate reactivity that is advantageous for various synthetic applications. The bromine atom’s size and electron-withdrawing properties make it suitable for specific reactions that require controlled reactivity .

Biological Activity

2-Bromotriphenylene, also known as 2-bromobenzo[9,10]phenanthrene, is a halogenated polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C18H11BrC_{18}H_{11}Br and a molecular weight of 307.19 g/mol. It has garnered attention in various fields, particularly in organic electronics and biomedicine, due to its unique structural properties and potential biological activities.

  • CAS Number : 19111-87-6
  • Appearance : White to off-white powder
  • Melting Point : 134.0 °C
  • Purity : >98%
PropertyValue
Chemical FormulaC18H11BrC_{18}H_{11}Br
Molecular Weight307.19 g/mol
CAS Number19111-87-6
Melting Point134.0 °C
Purity>98%

Anticancer Properties

Recent studies have explored the anticancer potential of PAHs, including this compound. Research indicates that certain brominated PAHs exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that halogenated PAHs can disrupt cellular signaling pathways involved in cancer progression, particularly through the modulation of oxidative stress levels and inflammation responses .

The biological activity of this compound may be attributed to its ability to interact with cellular macromolecules. Bromination enhances the electron-rich character of the compound, facilitating interactions with biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of reactive oxygen species (ROS), which are known to play a role in cellular apoptosis .

Applications in Organic Electronics

This compound is also utilized as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its planar structure allows for efficient π-π stacking, which is crucial for improving charge transport properties in OLED materials. The compound serves as a host material for phosphorescent dyes, enhancing the overall efficiency and stability of OLED devices .

Case Study 1: Anticancer Activity Assessment

A study examined the effects of various brominated PAHs, including this compound, on human breast cancer cell lines (MCF-7). The results indicated that exposure to these compounds resulted in significant cytotoxicity, with IC50 values indicating effective inhibition of cell viability at low micromolar concentrations. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways .

Case Study 2: OLED Performance Enhancement

In another investigation focusing on OLED applications, researchers synthesized a series of triphenylene derivatives, including this compound. The study reported enhanced electroluminescent properties due to improved charge carrier mobility and reduced efficiency roll-off at higher luminance levels, making it a promising candidate for next-generation display technologies .

Properties

IUPAC Name

2-bromotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDOYYDMCZUHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593308
Record name 2-Bromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19111-87-6
Record name 2-Bromotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromotriphenylene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3.2 g (14 mmol) of triphenylene was dissolved in 60 mL of trim ethyl phosphate. To the suspension was added 2.23 g (14 mmol) of bromine in 10 mL of trim ethyl phosphate at room temperature under N2. The mixture was then heated up to 80° C. The reaction was monitored by HPLC. The reaction was quenched by pouring into ice water, then extracted with dichloromethane and washed with saturated sodium bisulfate solution. After drying with magnesium sulfate, the solvent was evaporated. The crude product was run through a short silica gel plug using dichloromethane. 3.0 g of product was obtained after drying under vacuum. The product contains triphenylene, 1-bromotriphenylene, 2-bromotriphenylene, and a mixture of dibromotriphenylene isomers.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research reveal about the transient absorption properties of 2-bromotriphenylene?

A1: The research paper investigates the transient absorption spectra of various aromatic and heterocyclic molecules, including this compound, at low temperatures (113 K) after excitation with intense, short light pulses. [] The key finding is that this compound, along with the other studied molecules, exhibits transient absorption bands in the red region of the electromagnetic spectrum (between 5,000 and 8,800 Å). [] This suggests that this compound undergoes photoinduced electronic transitions that result in the transient population of excited states with absorption characteristics in the red region. This information is valuable for understanding the photochemical and photophysical properties of this compound, which could be relevant for applications such as photocatalysis or optoelectronics.

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